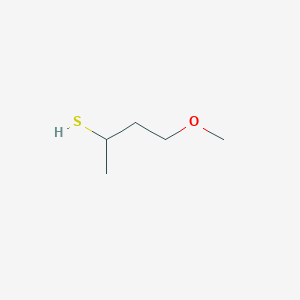

4-Methoxybutane-2-Thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H12OS |

|---|---|

Molecular Weight |

120.22 g/mol |

IUPAC Name |

4-methoxybutane-2-thiol |

InChI |

InChI=1S/C5H12OS/c1-5(7)3-4-6-2/h5,7H,3-4H2,1-2H3 |

InChI Key |

NKNFYCXSYNVXSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2-methyl-2-butanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methyl-2-butanethiol, a volatile sulfur-containing organic compound, is a significant component in the flavor and fragrance industry. Renowned for its potent and distinct aroma, reminiscent of blackcurrant, it is a key ingredient in the formulation of various food and beverage products, as well as in perfumery. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-2-methyl-2-butanethiol, along with an exploration of its analytical methodologies.

Chemical and Physical Properties

The fundamental properties of 4-Methoxy-2-methyl-2-butanethiol are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄OS | [1][2][3] |

| Molecular Weight | 134.24 g/mol | [1][2][3] |

| IUPAC Name | 4-methoxy-2-methylbutane-2-thiol | [1][2] |

| CAS Number | 94087-83-9 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 159.00 to 160.00 °C @ 760.00 mm Hg | [1] |

| Density | 0.915 g/mL at 20 °C | |

| Refractive Index | 1.451 @ 20°C | |

| Flash Point | 23 °C (73.4 °F) | |

| Solubility | Insoluble in water; soluble in ethanol | [1] |

| Odor Threshold | 0.03-0.06 ppb in oil | [4] |

Synthesis and Purification

Purification of the synthesized compound would typically involve standard laboratory techniques such as distillation to isolate the product from unreacted starting materials and byproducts. The purity of the final product would then be assessed using analytical techniques like gas chromatography.

Analytical Methodologies

The characterization and quantification of 4-Methoxy-2-methyl-2-butanethiol are crucial for quality control in its applications. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For the analysis of 4-Methoxy-2-methyl-2-butanethiol, a non-polar capillary column, such as one with a DB-5 stationary phase, is often utilized.[2] The NIST WebBook provides Kovats retention indices for this compound on various stationary phases, which can aid in its identification.[2]

Experimental Protocol (General): A typical GC-MS protocol would involve:

-

Sample Preparation: Diluting the sample in a suitable organic solvent.

-

Injection: Injecting a small volume of the prepared sample into the GC.

-

Separation: Utilizing a temperature-programmed oven to separate the components of the sample on the capillary column.

-

Detection and Analysis: Detecting the eluted compounds by the mass spectrometer, which provides a mass spectrum that can be compared to spectral libraries for identification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is another viable method for the analysis of 4-Methoxy-2-methyl-2-butanethiol.[5] This technique is particularly useful for non-volatile or thermally labile compounds, though it can also be adapted for volatile substances.

Experimental Protocol (General): A general HPLC protocol would include:

-

Mobile Phase Preparation: Preparing a suitable mobile phase, which could consist of a mixture of acetonitrile and water, potentially with an acid modifier like formic acid for MS compatibility.[5]

-

Sample Preparation: Dissolving the sample in the mobile phase.

-

Injection: Injecting the sample onto the HPLC column.

-

Separation: Eluting the sample through a reverse-phase column (e.g., C18) to separate the components.

-

Detection: Detecting the compound using a suitable detector, such as a UV or mass spectrometry detector.

Spectral Data

Mass Spectrometry (MS)

The mass spectrum of 4-Methoxy-2-methyl-2-butanethiol obtained from GC-MS analysis is a key piece of data for its structural confirmation. While a detailed fragmentation analysis is not available in the provided search results, the mass spectrum can be found on databases such as PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While public databases do not currently provide detailed ¹H and ¹³C NMR spectra for 4-Methoxy-2-methyl-2-butanethiol, some commercial suppliers offer digital NMR reference data. A predicted ¹H NMR spectrum would likely show signals corresponding to the two methyl groups, the methylene groups, the methoxy group, and the thiol proton. Similarly, a ¹³C NMR spectrum would display distinct signals for each of the six carbon atoms in their unique chemical environments.

Safety and Handling

4-Methoxy-2-methyl-2-butanethiol is classified as a flammable liquid and is harmful if swallowed.[6] It is essential to handle this chemical in a well-ventilated area, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Logical Workflow for Analysis

The following diagram illustrates a general workflow for the analysis of a sample to identify and quantify 4-Methoxy-2-methyl-2-butanethiol.

Caption: General workflow for the analysis of 4-Methoxy-2-methyl-2-butanethiol.

Conclusion

4-Methoxy-2-methyl-2-butanethiol is a commercially important aroma compound with well-defined chemical and physical properties. Its analysis is routinely performed using standard chromatographic techniques. While detailed public information on its synthesis and spectral interpretations is limited, this guide provides a foundational understanding for researchers and professionals working with this compound. Further investigation into proprietary sources may be necessary for more in-depth manufacturing and analytical protocols.

References

- 1. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]

- 3. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]

- 4. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]

- 5. 4-Methoxy-2-methylbutane-2-thiol | SIELC Technologies [sielc.com]

- 6. Virginia Open Data Portal [data.virginia.gov]

4-Methoxybutane-2-Thiol CAS number and structure

An In-depth Technical Guide to 4-Methoxybutane-2-thiol

This technical guide provides a comprehensive overview of this compound, also known as 4-methoxy-2-methylbutane-2-thiol, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its chemical structure, physicochemical properties, applications, and safety protocols.

Chemical Identity and Structure

This compound is a sulfur-containing organic compound. Its unique structure, featuring a thiol group and a methoxy group, contributes to its distinct chemical and sensory properties.

Chemical Structure:

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, storage, and application of the compound.

| Property | Value | Reference(s) |

| CAS Number | 94087-83-9 | [1][2][3] |

| Molecular Formula | C6H14OS | [1][4][5] |

| Molecular Weight | 134.24 g/mol | [1][4][5] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 159.00 to 160.00 °C @ 760.00 mm Hg | [4] |

| Density | 0.915 g/mL at 20 °C | [6] |

| Refractive Index | n20/D 1.451 | [6] |

| Flash Point | 23 °C (73.4 °F) | [6] |

| Solubility | Insoluble in water; soluble in ethanol | [4] |

| SMILES String | CC(S)(C)CCOC | [6] |

| InChI Key | XVHGKKGBUDMTIQ-UHFFFAOYSA-N | [1][4][6] |

Applications

Currently, the primary applications of this compound are in the flavor and fragrance industries. Its potent blackcurrant-like aroma makes it a valuable component in various formulations.[6][]

-

Flavor and Fragrance: It is used as a flavoring agent in food and beverages and as a fragrance ingredient in cosmetics and cleaning products.[6][8]

-

Chemical Intermediate: Due to its reactive thiol group, it can serve as a building block in the synthesis of more complex organic molecules, including potential applications in pharmaceuticals and agrochemicals.[]

While its direct role in drug development is not extensively documented, the thiol group is a key functional group in many medicinal compounds, known for its ability to interact with biological systems.[9]

Safety and Handling

Proper handling of this compound is crucial due to its hazardous properties.

Hazard Classification:

Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a fume hood.[8] Avoid contact with skin, eyes, and inhalation.[8] Personal protective equipment (gloves, goggles, lab coat) should be worn.[8][10]

-

Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition.[8][10] Keep the container tightly closed.[10]

Experimental Protocols

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

An established method for the analysis of this compound utilizes reverse-phase HPLC.[11]

-

Column: Newcrom R1[11]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[11]

-

Application: This method is suitable for the analysis of the compound and for the isolation of impurities in preparative separation. It can also be adapted for pharmacokinetic studies.[11]

Hypothetical Research Workflow

Given the presence of a reactive thiol group, a compound like this compound could be investigated for potential biological activity. The following diagram illustrates a generalized workflow for screening and characterizing a novel thiol-containing compound in a drug discovery context.

Caption: A generalized workflow for the evaluation of a novel thiol compound in drug discovery.

References

- 1. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]

- 2. 4-METHOXY-2-METHYL-2-BUTANETHIOL | 94087-83-9 [chemicalbook.com]

- 3. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]

- 4. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxy-2-methylbutanethiol | C6H14OS | CID 87289881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methoxy-2-methyl-2-butanethiol analytical standard 94087-83-9 [sigmaaldrich.com]

- 8. 4-methoxy-2-methyl Butane Thiol (94087-83-9) | Global Supplier [chemicalbull.com]

- 9. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 4-Methoxy-2-methylbutane-2-thiol | SIELC Technologies [sielc.com]

Unveiling the Aromatic Enigma: A Technical Guide to 4-Methoxy-2-methylbutane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Methoxy-2-methylbutane-2-thiol, a potent aroma compound with significant interest in the flavor and fragrance industries. While the user's initial query referred to "4-Methoxybutane-2-Thiol," scientific literature predominantly identifies the compound as 4-Methoxy-2-methylbutane-2-thiol. This document will proceed with the scientifically recognized nomenclature. This guide consolidates available data on its chemical identity, physicochemical properties, analytical methodologies, and safety, while also exploring its sensory characteristics and potential applications.

Chemical Identity and Synonyms

The compound is systematically known as 4-Methoxy-2-methylbutane-2-thiol. Due to its distinct sensory properties, it is referenced by a variety of synonyms in commercial and scientific contexts.

| Identifier Type | Value |

| IUPAC Name | 4-methoxy-2-methylbutane-2-thiol[1] |

| CAS Number | 94087-83-9[1][2] |

| Molecular Formula | C6H14OS[1][2] |

| Molecular Weight | 134.24 g/mol [1] |

| InChI Key | XVHGKKGBUDMTIQ-UHFFFAOYSA-N[1] |

| Synonyms | 2-Butanethiol, 4-methoxy-2-methyl-[1]; 4-Methoxy-2-methyl-2-mercaptobutane[1]; 2-Mercapto-4-methoxy-2-methylbutane; FEMA 3785[1] |

Physicochemical and Sensory Properties

4-Methoxy-2-methylbutane-2-thiol is a colorless liquid known for its potent and distinctive aroma, often described as reminiscent of blackcurrant, catty, and tropical fruits.[3] Its high volatility and low odor threshold contribute significantly to its use in the flavor and fragrance industry.

| Property | Value | Source |

| Physical Description | Colorless liquid | [1] |

| Boiling Point | 159.00 to 160.00 °C @ 760.00 mm Hg | [1] |

| Density | 0.915 g/mL at 20 °C | |

| Refractive Index | n20/D 1.451 | |

| Flash Point | 23 °C (73.4 °F) | |

| Solubility | Insoluble in water; soluble in ethanol | [1] |

| Odor Threshold | 0.03-0.06 ppb in oil | [4] |

| Sensory Descriptors | Blackcurrant, catty, tropical fruit, sulfurous | [3][4] |

Synthesis and Manufacturing

Analytical Methodologies

The detection and quantification of 4-Methoxy-2-methylbutane-2-thiol, particularly in complex matrices like food and beverages, rely on sensitive analytical techniques due to its low concentration and high reactivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone for the analysis of volatile thiols. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and concentration of volatile compounds from the sample matrix before their introduction into the GC-MS system.

General Experimental Protocol Outline (HS-SPME-GC-MS):

-

Sample Preparation: A known volume of the liquid sample (e.g., wine, coffee) is placed in a sealed vial. An internal standard may be added for accurate quantification.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., PDMS/DVB) is exposed to the headspace above the sample. The vial is often heated and agitated to promote the release of volatile compounds.

-

Desorption and Separation: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed. The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum provides a fingerprint for identification, and the signal intensity is used for quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be employed for the analysis of 4-Methoxy-2-methylbutane-2-thiol.

General Experimental Protocol Outline (RP-HPLC):

-

Mobile Phase Preparation: A mobile phase typically consisting of a mixture of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) is prepared.[6]

-

Sample Injection: The sample, dissolved in a suitable solvent, is injected into the HPLC system.

-

Separation: The separation is achieved on a reverse-phase column (e.g., Newcrom R1) where the analyte is separated based on its polarity.[6]

-

Detection: A suitable detector, such as a UV detector or a mass spectrometer, is used to detect the compound as it elutes from the column.

Biological Activity and Drug Development Relevance

Currently, there is a notable lack of scientific literature detailing the biological activities of 4-Methoxy-2-methylbutane-2-thiol beyond its sensory perception. The primary focus of research has been on its role as a key aroma compound in various food products, including coffee and wine. Its interaction is largely understood in the context of olfactory receptors, contributing to the complex flavor profiles of these products.

For professionals in drug development, the reactivity of the thiol group could theoretically be of interest for conjugation or as a starting material for the synthesis of more complex molecules.[] However, no studies were identified that explore its therapeutic potential or its involvement in specific biological signaling pathways relevant to disease. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[1]

Safety and Handling

4-Methoxy-2-methylbutane-2-thiol is classified as a flammable liquid and is harmful if swallowed.[1][8] It is also reported to be a skin and respiratory irritant.[3][4]

Precautionary Measures:

-

Handling: Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[3]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[3]

-

Spills: In case of a spill, all sources of ignition should be removed. The spill should be contained and collected with a suitable absorbent material.[8]

Logical Workflow and Visualization

The following diagram illustrates a typical workflow for the analysis of 4-Methoxy-2-methylbutane-2-thiol in a liquid matrix using HS-SPME-GC-MS.

Caption: HS-SPME-GC-MS Workflow for Thiol Analysis.

References

- 1. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. endeavourchem.co.uk [endeavourchem.co.uk]

- 3. 4-methoxy-2-methyl Butane Thiol (94087-83-9) | Global Supplier [chemicalbull.com]

- 4. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]

- 5. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 6. 4-Methoxy-2-methylbutane-2-thiol | SIELC Technologies [sielc.com]

- 8. echemi.com [echemi.com]

Physical and chemical characteristics of 4-Methoxybutane-2-Thiol

An In-depth Technical Guide to 4-Methoxy-2-methyl-2-butanethiol

This guide is intended for researchers, scientists, and professionals in drug development, focusing on the core physical and chemical properties, experimental protocols, and potential applications of 4-methoxy-2-methyl-2-butanethiol.

Chemical Identity and Structure

4-methoxy-2-methyl-2-butanethiol is a sulfur-containing organic compound.[2] It is classified as a dialkyl ether and an alkylthiol.[3] The presence of both a thiol (-SH) and an ether (-O-) functional group gives this molecule its unique chemical properties and characteristic odor.

IUPAC Name: 4-methoxy-2-methylbutane-2-thiol[3][4] Molecular Formula: C6H14OS[2][4][5][6][7] Molecular Weight: 134.24 g/mol [4][5][6][7][8] CAS Number: 94087-83-9[2][4][5][6] Synonyms: 4-Methoxy-2-methylbutane-2-thiol, 2-Butanethiol, 4-methoxy-2-methyl-, 4-Methoxy-2-methyl-2-mercaptobutane[3][4][9]

Physical and Chemical Properties

The physical and chemical properties of 4-methoxy-2-methyl-2-butanethiol are summarized in the tables below.

Table 1: Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [5][10] |

| Boiling Point | 159.0 to 160.0 °C at 760 mm Hg | [4] |

| Density | 0.907 to 0.923 g/mL at 25 °C | [10] |

| Refractive Index | 1.445 to 1.455 at 20 °C | [10] |

| Flash Point | 48.89 °C (120.00 °F) TCC | [10] |

| Solubility | Insoluble in water; soluble in ethanol and organic solvents | [4][5] |

| Odor | Sulfurous, black-currant, catty-mango scent | [10][11] |

| Odor Threshold | 0.03-0.06 ppb in oil | [10] |

Table 2: Chemical Properties and Descriptors

| Property | Value | Source |

| XLogP3 | 1.3 | [4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 9.23 Ų | [3] |

| pKa (Strongest Acidic) | 9.97 | [3] |

| pKa (Strongest Basic) | -4.1 | [3] |

Reactivity and Chemical Behavior

The chemical behavior of 4-methoxy-2-methyl-2-butanethiol is primarily dictated by its thiol group, which is known for its nucleophilicity.[] This allows the molecule to participate in a variety of chemical reactions, including oxidation and conjugation. The presence of the methoxy and methyl groups can influence the molecule's reactivity, potentially providing steric hindrance or altering its electronic properties. The thiol group's affinity for metals also makes it a candidate for applications in metal-organic frameworks (MOFs) and sensor technology.[]

Experimental Protocols

While specific, detailed synthesis protocols are not extensively available in the provided search results, the general synthesis of multifunctional secondary thiols can be achieved through methods like the Michael addition pathway using an isothiouronium salt intermediate, followed by esterification.[13]

A common analytical method for the determination of 4-methoxy-2-methyl-2-butanethiol is Gas Chromatography-Mass Spectrometry (GC/MS).[] An example of an HPLC method for its analysis is also available.[9]

Workflow for GC/MS Analysis

Below is a generalized workflow for the analysis of 4-methoxy-2-methyl-2-butanethiol using GC/MS, based on typical analytical procedures for volatile thiols.

Caption: Generalized workflow for the analysis of 4-methoxy-2-methyl-2-butanethiol by GC/MS.

Applications and Biological Relevance

4-methoxy-2-methyl-2-butanethiol is primarily recognized for its potent aroma and is used in the flavor and fragrance industry.[10][11][] It can be used to impart black-currant and tropical fruit notes to food and beverages.[11]

Due to its strong interaction with metals, it has potential applications as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and in the development of chemical sensors.[]

While no specific signaling pathways involving this molecule are detailed in the search results, its presence in some foods suggests it could be a potential biomarker for the consumption of those products.[3]

Safety and Handling

4-methoxy-2-methyl-2-butanethiol is a flammable liquid and vapor.[4] It is also harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[4][10] Proper personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this chemical, and work should be conducted in a well-ventilated area or fume hood.[11]

Logical Flow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of 4-methoxy-2-methyl-2-butanethiol.

References

- 1. 4-METHOXYBUTANE-2-THIOL,Suppliers,Manufacturer_ChemCD_index [chemcd.com]

- 2. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]

- 3. Showing Compound 4-Methoxy-2-methyl-2-butanethiol (FDB015049) - FooDB [foodb.ca]

- 4. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbull.com [chemicalbull.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Compound 526195: 4-Methoxy-2-methyl-2-butanethiol - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 8. 4-Methoxy-2-methylbutanethiol | C6H14OS | CID 87289881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methoxy-2-methylbutane-2-thiol | SIELC Technologies [sielc.com]

- 10. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]

- 11. 4-methoxy-2-methyl Butane Thiol (94087-83-9) | Global Supplier [chemicalbull.com]

- 13. Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methoxy-2-methyl-2-butanethiol: An In-Depth Technical Guide

Note to the Reader: The spectroscopic data presented in this document pertains to 4-methoxy-2-methyl-2-butanethiol (CAS No. 94087-83-9). Extensive searches did not yield publicly available spectroscopic data for "4-Methoxybutane-2-Thiol." It is presumed that the intended compound for analysis was the methylated analog, for which substantial data exists.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxy-2-methyl-2-butanethiol, a sulfur-containing organic compound. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its spectral characteristics. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 4-methoxy-2-methyl-2-butanethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The following table outlines the key absorption bands in the vapor phase infrared spectrum of 4-methoxy-2-methyl-2-butanethiol.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretch (alkane) |

| 2550 (approx.) | Weak | S-H stretch (thiol) |

| 1465 | Medium | C-H bend (alkane) |

| 1375 | Medium | C-H bend (alkane) |

| 1110 | Strong | C-O stretch (ether) |

Data is inferred from typical functional group absorption regions as a specific peak list was not publicly available.

Mass Spectrometry (MS)

The mass spectrum of 4-methoxy-2-methyl-2-butanethiol obtained by Gas Chromatography-Mass Spectrometry (GC-MS) provides key information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 134 | Moderate | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - SH]⁺ |

| 75 | Strong | [C₄H₁₁O]⁺ |

| 59 | Base Peak | [C₃H₇S]⁺ |

| 45 | Strong | [C₂H₅O]⁺ |

Fragmentation data is based on common fragmentation patterns for thiols and ethers and may not be exhaustive. The source of the spectrum is cited as LQ-1992-3110-0 from John Wiley & Sons, Inc.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like 4-methoxy-2-methyl-2-butanethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., CDCl₃)

-

Sample of 4-methoxy-2-methyl-2-butanethiol (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve the appropriate amount of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm). Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which improves the resolution of the spectra.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is typically used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a concentrated sample).

-

A relaxation delay (e.g., 1-2 seconds) is set between scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single peaks for each unique carbon.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phasing and baseline correction are applied to obtain a clean spectrum. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Sample of 4-methoxy-2-methyl-2-butanethiol (liquid)

-

Solvent for cleaning (e.g., acetone or dichloromethane)

Procedure (for liquid sample using salt plates):

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.

-

Sample Preparation: A drop of the liquid sample is placed on the surface of one salt plate. The second salt plate is placed on top to create a thin liquid film.

-

Spectrum Acquisition: The "sandwiched" salt plates are placed in the spectrometer's sample holder. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

-

Cleaning: The salt plates are thoroughly cleaned with a volatile solvent and stored in a desiccator.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

GC column suitable for separating volatile organic compounds (e.g., a nonpolar or semi-polar capillary column)

-

Helium carrier gas

-

Sample of 4-methoxy-2-methyl-2-butanethiol dissolved in a volatile solvent (e.g., dichloromethane or ether)

Procedure:

-

Sample Injection: A small volume (e.g., 1 µL) of the dilute sample solution is injected into the heated inlet of the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried by the helium gas through the GC column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight can be determined. The fragmentation pattern provides structural information.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

References

Unveiling 4-Methoxybutane-2-thiol: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, natural occurrence, and analytical methodologies for 4-methoxy-2-methyl-2-butanethiol, a potent aroma compound with significant interest in the flavor, fragrance, and potentially other industries. This document provides a comprehensive overview of its origins, chemical properties, and the experimental protocols for its identification and quantification.

Discovery and Initial Identification

The compound, correctly identified as 4-methoxy-2-methyl-2-butanethiol, was first reported as a key aroma component of blackcurrant buds (Ribes nigrum L.) by a team of French researchers led by Latrasse.[1] While the characteristic "catty" note of blackcurrant was known, it was their work that pinpointed this specific sulfur-containing molecule as a major contributor.[1] Subsequent research has solidified its role as a crucial element in the distinctive aroma profile of blackcurrant.[2]

Natural Occurrence

4-Methoxy-2-methyl-2-butanethiol is a naturally occurring volatile thiol found in a variety of plants and food products. Its presence is most famously associated with blackcurrants, where it contributes to the characteristic aroma. However, its occurrence is not limited to this fruit.

Table 1: Natural Sources of 4-Methoxy-2-methyl-2-butanethiol

| Natural Source | Part/Product | Reported Presence |

| Blackcurrant (Ribes nigrum L.) | Buds, Berries | Identified and Quantified |

| Coffee | Roasted Beans | Detected |

| Olive Oil | Virgin Olive Oil | Detected |

| Tea | Black, Red, Herbal | Detected, but not quantified[3] |

| Fruits | General | Detected, but not quantified[3] |

| Fats and Oils | General | Detected, but not quantified[3] |

| Alcoholic Beverages | Beer, Wine | Detected |

Quantitative Data

The concentration of 4-methoxy-2-methyl-2-butanethiol can vary significantly depending on the natural source, cultivar, processing, and storage conditions. The most comprehensive quantitative data is available for blackcurrant berries.

Table 2: Concentration of 4-Methoxy-2-methyl-2-butanethiol in Blackcurrant Cultivars

| Cultivar | Concentration (µg/kg) |

| Andega | 4.5 |

| Other Cultivars | 0.16 - 0.72 |

Data sourced from a study on the occurrence of 4-methoxy-2-methyl-2-butanethiol in blackcurrant berries.

Quantitative data for other sources such as coffee, olive oil, and alcoholic beverages is less readily available in the public domain and represents an area for further research.

Experimental Protocols

The analysis of 4-methoxy-2-methyl-2-butanethiol typically involves extraction from the sample matrix followed by chromatographic separation and detection. Due to its volatile nature and low concentrations, specialized techniques are often required.

General Workflow for Analysis

Extraction of Volatile Thiols from Alcoholic Beverages

A common method for the extraction of volatile thiols from alcoholic beverages involves simultaneous derivatization and extraction.

Protocol:

-

Sample Preparation: Degas carbonated beverages if necessary.

-

Derivatization/Extraction:

-

To a known volume of the beverage, add a solution of a derivatizing agent (e.g., p-hydroxymercuribenzoate) to selectively bind the thiols.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane).

-

The thiol derivatives will partition into the organic phase.

-

-

Clean-up: The organic extract may be washed with a basic solution to remove acidic interferences.

-

Release of Thiols: The thiols are released from the derivatizing agent by treatment with a reducing agent (e.g., cysteine).

-

Final Extraction: The released thiols are then re-extracted into a fresh portion of organic solvent.

-

Concentration: The final extract is carefully concentrated under a gentle stream of nitrogen before analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like 4-methoxy-2-methyl-2-butanethiol.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, HP-5).

-

Injector: Splitless or on-column injection is preferred for trace analysis.

-

Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping to 250°C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of thiols, often after a derivatization step to improve detection.

HPLC Method for 4-Methoxy-2-methyl-2-butanethiol:

-

Column: A C18 reversed-phase column is suitable for this analysis.[4]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is typically used.[4]

-

Detector: A UV detector can be used if the thiol has been derivatized with a UV-active chromophore. Mass spectrometric detection (LC-MS) provides higher selectivity and sensitivity.

Synthesis

While this document focuses on the natural occurrence and discovery, it is noteworthy that synthetic routes for 4-methoxy-2-methyl-2-butanethiol have been developed, primarily for its use as a reference standard and in the flavor and fragrance industry. One patented method involves a multi-step synthesis starting from 3,4-dimethylphenol.

Signaling Pathways and Logical Relationships

The impact of 4-methoxy-2-methyl-2-butanethiol on flavor and aroma perception is a result of its interaction with olfactory receptors. The logical flow from its presence in a natural source to human perception is outlined below.

This technical guide provides a foundational understanding of 4-methoxy-2-methyl-2-butanethiol. Further research into its quantitative occurrence in a wider range of natural products and the development of standardized analytical protocols will be crucial for fully harnessing its potential in various scientific and industrial applications.

References

- 1. kirj.ee [kirj.ee]

- 2. lgbotanicals.com [lgbotanicals.com]

- 3. Quantitation Method for Polyfunctional Thiols in Hops (Humulus lupulus L.) and Beer Using Specific Extraction of Thiols and Gas Chromatography–Tandem Mass Spectrometry | CoLab [colab.ws]

- 4. Separation of 4-Methoxy-2-methylbutane-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Unveiling a Potent Aroma: The Discovery of 4-Methoxybutane-2-Thiol

A pivotal molecule in the world of flavors and fragrances, 4-Methoxybutane-2-thiol, is renowned for its intense and distinctive "catty" or blackcurrant-like aroma. Its discovery was not a singular event but rather a gradual unraveling of its presence in two seemingly unrelated natural sources: blackcurrant buds and cat urine. This technical guide delves into the key research that led to the identification and characterization of this potent sulfur-containing compound.

The Blackcurrant Connection: A French Discovery

The initial identification of this compound is credited to the work of French scientist Alain Latrasse and his colleagues in the 1980s. Their research on the volatile compounds responsible for the characteristic aroma of blackcurrant (Ribes nigrum L.) buds led them to this previously unknown molecule. A significant publication in this area is a 1986 paper by Rigaud et al., which included Latrasse as a co-author, titled "Le méthoxy-4 méthyl-2 butanethiol-2, un constituant majeur de l'arôme du bourgeon de cassis (Ribes nigrum L.)". This work highlighted the compound as a major contributor to the blackcurrant bud aroma.

Subsequent research by Le Quéré and Latrasse, published in 1990 in the "Journal of Agricultural and Food Chemistry," further detailed the composition of essential oils from blackcurrant buds and included gas chromatography data for this compound, solidifying its identity and importance in the flavor profile of this fruit.

An Unforeseen Parallel: Identification in Feline Scent Marks

While the flavor and fragrance industry was exploring the nuances of blackcurrant, a parallel discovery was emerging from the study of animal semiochemicals. The distinct and potent odor of cat urine has long been a subject of scientific curiosity. Research into the volatile organic compounds responsible for this strong scent led to the identification of a variety of sulfur-containing molecules. Among these was this compound, recognized as one of the three major components contributing to the characteristic odor of cat urine.

The initial research paper that first documented the presence of this compound in cat urine has proven difficult to pinpoint through broad searches of scientific literature. However, numerous subsequent studies confirm its status as a key odorant in feline urinary secretions. These studies often focus on the biochemical pathways that produce these volatile thiols, frequently tracing them back to a precursor amino acid called felinine.

Quantitative Data

The following table summarizes available quantitative data regarding the concentration of this compound in blackcurrant. Data from the initial discovery papers are not fully available; however, more recent analyses of different blackcurrant cultivars provide valuable insights into the typical abundance of this compound.

| Source | Cultivar/Sample | Concentration (µg/kg) | Reference |

| Blackcurrant Berries | Andega | 4.5 | (Mentioned in secondary sources reviewing blackcurrant aroma) |

| Blackcurrant Berries | Other Cultivars | 0.16 - 0.72 | (Mentioned in secondary sources reviewing blackcurrant aroma) |

Experimental Protocols

While the full experimental details from the seminal discovery papers are not readily accessible, the methodologies employed for the identification of volatile sulfur compounds in natural products during that era are well-established. The following represents a likely experimental workflow for the discovery and characterization of this compound.

1. Sample Preparation and Extraction:

-

Blackcurrant Buds: The essential oil was likely obtained through methods such as steam distillation or solvent extraction of the blackcurrant buds.

-

Cat Urine: Volatile compounds from cat urine samples would have been extracted using techniques like solvent extraction or headspace analysis, where the air above the sample is collected and analyzed.

2. Gas Chromatography (GC):

-

The extracted volatile compounds would be separated using a gas chromatograph. This instrument vaporizes the sample and passes it through a long, thin column. Different compounds travel through the column at different rates depending on their chemical properties, allowing for their separation.

3. Mass Spectrometry (MS):

-

As the separated compounds exit the GC column, they would be introduced into a mass spectrometer. The MS bombards the molecules with electrons, causing them to break apart into charged fragments. The pattern of these fragments, known as a mass spectrum, is a unique fingerprint for each compound.

4. Sulfur-Specific Detection:

-

Given the interest in sulfur-containing compounds for their potent aromas, a sulfur-specific detector, such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD), was likely used in conjunction with the GC. These detectors are highly sensitive to sulfur-containing molecules, making it easier to identify them even at very low concentrations.

5. Structural Elucidation:

-

By analyzing the mass spectrum and the retention time from the gas chromatograph, researchers could propose a chemical structure for the unknown compound. Confirmation of the structure would typically involve comparison with a synthesized standard of the proposed molecule.

Visualizing the Discovery Process

The following diagrams illustrate the likely experimental workflow for the identification of this compound and a simplified representation of the logical relationship in its discovery.

An In-depth Technical Guide to the Safe Handling of 4-Methoxy-2-methylbutane-2-thiol

Disclaimer: This document provides a summary of safety and handling information for 4-Methoxy-2-methylbutane-2-thiol (CAS No. 94087-83-9). It is intended as a guide and should not replace a formal risk assessment or the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS before handling this chemical.

Executive Summary

4-Methoxy-2-methylbutane-2-thiol, also known as 2-Mercapto-4-methoxy-2-methylbutane, is a volatile, flammable, and malodorous sulfur-containing compound.[1][2] While it is utilized as a potent flavor and fragrance agent, its handling in a research and development setting demands stringent safety protocols to mitigate risks associated with its flammability, irritant properties, and extremely low odor threshold.[1][3] This guide synthesizes available safety data, outlines necessary handling precautions, and provides standardized experimental protocols for the safe management of this chemical in a laboratory environment.

Chemical Identification and Physical Properties

This compound is a colorless to pale yellow liquid with a powerful, sulfurous odor often described as "catty" or reminiscent of blackcurrant.[1][3] Its unique scent profile makes it valuable in the flavor and fragrance industry, but also necessitates careful containment to prevent olfactory nuisance.[2][3][4]

Table 1: Chemical and Physical Properties of 4-Methoxy-2-methylbutane-2-thiol

| Property | Value | Source |

| CAS Number | 94087-83-9 | [3][5] |

| Molecular Formula | C₆H₁₄OS | [1][5] |

| Molecular Weight | 134.24 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Powerful, sulfurous, "catty" | [1][3] |

| Flash Point | 48.89 °C (120.00 °F) TCC | [3] |

| Boiling Point | 59 °C | [1] |

| Specific Gravity | 0.907 to 0.923 @ 25 °C | [3] |

| Refractive Index | 1.445 to 1.455 @ 20 °C | [3] |

| Solubility | Soluble in organic solvents; insoluble in water | [1] |

Hazard Identification and Classification

According to available safety information, 4-Methoxy-2-methylbutane-2-thiol is classified as a hazardous substance.[3][6][7] The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[1][3][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[8] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[8] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[8] |

The compound's most notable characteristic is its powerful stench, which, while not classified as a health hazard, is a significant operational consideration.[2][8]

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling is paramount to minimize exposure and prevent accidents. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][6]

Table 3: Recommended Handling and PPE

| Precaution | Specification | Rationale |

| Ventilation | Work exclusively in a chemical fume hood.[1][2][4] | To prevent inhalation of vapors and contain the potent odor. |

| Eye Protection | Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[1][6] | Protects against splashes and vapors that cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[1][6][8] | Prevents skin contact, which can cause irritation. |

| Respiratory Protection | A full-face respirator may be required if exposure limits are exceeded or if working outside a fume hood.[6] | Protects against respiratory irritation. |

| Fire Safety | Keep away from heat, sparks, and open flames. Use non-sparking tools.[6][9] | The substance is a flammable liquid. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | Prevents accidental ingestion and contamination. |

Experimental Protocols: Safe Use and Disposal

Protocol for Handling and Transfer

Transferring volatile and malodorous thiols requires specific techniques to prevent release.

-

Preparation : Ensure the chemical fume hood is operational. Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) for decontaminating glassware and equipment.[10]

-

Aliquotting : Use syringes or cannulas for liquid transfers. Never pour or pipette the substance in the open.[2][4]

-

Containment : Keep all containers tightly sealed when not in use. Use glass stoppers or screw caps with appropriate liners.[10]

-

Vapor Trapping : When using a rotary evaporator or vacuum filtration, exhaust gases must be passed through a bleach trap or a cold trap to neutralize the thiol before venting.[2][4]

Protocol for Decontamination and Waste Disposal

Proper decontamination is crucial to eliminate the pervasive odor of thiols.

-

Glassware Decontamination : Immediately after use, submerge all contaminated glassware and equipment in the prepared bleach bath within the fume hood. Allow items to soak for at least 12-24 hours to ensure complete oxidation of the thiol.[2][10]

-

Solid Waste : Contaminated disposable items (e.g., gloves, paper towels, septa) should be sealed in a zip-lock bag, then placed in a labeled, sealed container for hazardous waste disposal.[4]

-

Liquid Waste : Collect all liquid waste containing the thiol in a designated, sealed hazardous waste container. The container must be properly labeled to indicate it contains thiols.[10]

-

Spill Management : For small spills, use an inert absorbent material. Collect the material using non-sparking tools, place it in a sealed container, and dispose of it as hazardous waste.[4] Evacuate the area for larger spills and contact the appropriate environmental health and safety personnel.

First Aid Measures

In case of exposure, immediate action is necessary.

Table 4: First Aid Procedures

| Exposure Route | First Aid Action |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][9] |

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

-

Incompatibilities : Keep away from strong oxidizing agents, bases, and metals.[9]

-

Light : Protect from light.[1]

Visualized Workflows

The following diagrams illustrate the key logical workflows for safely handling 4-Methoxy-2-methylbutane-2-thiol.

Caption: Standard laboratory workflow for handling volatile thiols.

Caption: Decision workflow for managing a chemical spill.

References

- 1. 4-methoxy-2-methyl Butane Thiol (94087-83-9) | Global Supplier [chemicalbull.com]

- 2. chemistry.ucla.edu [chemistry.ucla.edu]

- 3. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]

- 4. faculty.washington.edu [faculty.washington.edu]

- 5. 4-Methoxy-2-methylbutane-2-thiol | SIELC Technologies [sielc.com]

- 6. echemi.com [echemi.com]

- 7. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 9. fishersci.com [fishersci.com]

- 10. How To [chem.rochester.edu]

An In-depth Technical Guide to the Potential Degradation Pathways of 4-Methoxybutane-2-Thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific data exists in publicly available literature regarding the degradation pathways of 4-Methoxybutane-2-Thiol. The following guide is based on established chemical principles of thiol and ether degradation and is intended to provide a foundational understanding of potential degradation routes.

Introduction

This compound is a volatile sulfur-containing organic compound. Its stability is a critical factor in applications ranging from flavor and fragrance chemistry to potential pharmaceutical roles. Understanding its degradation pathways is essential for predicting its shelf-life, identifying potential impurities, and ensuring the safety and efficacy of products in which it is an ingredient. This guide outlines the probable degradation pathways of this compound based on the reactivity of its constituent functional groups: a thiol and an ether.

Proposed Degradation Pathways

The degradation of this compound is likely to proceed through two primary pathways: oxidation of the thiol group and cleavage of the ether linkage.

1. Oxidation of the Thiol Group

Thiols are susceptible to oxidation by various oxidizing agents, including molecular oxygen. This is a common degradation route for many sulfur-containing compounds.[1][2][3] The oxidation of the thiol group in this compound can proceed through a series of steps to form different oxidation products.

-

Formation of Disulfide: Mild oxidation of two molecules of this compound can lead to the formation of a disulfide dimer.[2][3]

-

Formation of Sulfenic, Sulfinic, and Sulfonic Acids: Further oxidation of the thiol group can lead to the formation of sulfenic acid, which is generally unstable and can be further oxidized to the more stable sulfinic and sulfonic acids.[4]

2. Degradation of the Ether Moiety

The ether linkage in this compound can undergo degradation, primarily through oxidative cleavage. This process is often initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the ether oxygen (the α-carbon).[5][6][7][8]

-

α-Carbon Oxidation and Hemiacetal Formation: Oxidation at the α-carbon can lead to the formation of a hemiacetal intermediate.

-

Ether Bond Cleavage: The hemiacetal is typically unstable and can spontaneously cleave, resulting in the formation of an alcohol and an aldehyde or ketone. In the case of this compound, this would likely lead to 3-Thio-butanol and formaldehyde.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain detailing the degradation rates and product distribution for this compound under various conditions. To obtain such data, dedicated stability studies would need to be conducted.

| Degradation Product | Formation Conditions | Rate Constant (k) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols for Degradation Studies

The following outlines a general approach for investigating the degradation pathways of this compound.

Objective: To identify and quantify the degradation products of this compound under various stress conditions.

Materials and Methods:

-

Compound: this compound (high purity)

-

Stress Conditions:

-

Oxidative Stress: Exposure to hydrogen peroxide or AIBN (Azobisisobutyronitrile) as a radical initiator in an appropriate solvent.

-

Thermal Stress: Incubation at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled environment.

-

Photostability: Exposure to UV and visible light according to ICH Q1B guidelines.

-

pH Stress: Incubation in aqueous solutions at various pH levels (e.g., pH 2, 7, 10).

-

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying the parent compound and its degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile, both with 0.1% formic acid, is a common starting point for thiol analysis.[4]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to identify the molecular weights of degradation products, aiding in their structural elucidation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products.

-

Spectrophotometry (Ellman's Assay): A colorimetric assay to quantify the total free thiol content in a sample, providing a measure of the degradation of the thiol group.[9]

-

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Activities of 4-Methoxybutane-2-Thiol Remain Largely Unexplored

Despite its use as a flavoring agent and fragrance, a comprehensive review of scientific literature reveals a significant gap in the understanding of the potential biological activities of 4-Methoxybutane-2-thiol. Currently, there is no publicly available research detailing its pharmacological effects, such as enzyme inhibition, receptor interaction, or antimicrobial properties. This absence of data precludes the development of an in-depth technical guide as requested.

Our extensive search for information on the biological activities of this compound did not yield any studies presenting quantitative data, such as IC50, Ki, or Minimum Inhibitory Concentration (MIC) values. Furthermore, no detailed experimental protocols for investigating the bioactivity of this specific compound have been published. Consequently, information regarding its potential mechanisms of action or involvement in cellular signaling pathways is also unavailable.

The available information is primarily limited to its identification and use in the food and fragrance industry. While its structural isomer, 4-methoxy-2-methyl-2-butanethiol, is noted as a potential chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, the biological properties of this compound itself have not been a subject of published research.

The general class of thiol-containing compounds is known to exhibit a wide range of biological activities due to the reactive nature of the thiol group. Thiols can participate in redox reactions, act as nucleophiles, and bind to metal ions, which are all mechanisms that can modulate biological processes. However, without specific studies on this compound, any discussion of its potential activities would be purely speculative.

Due to the lack of foundational research, it is not possible to fulfill the request for a technical guide that includes:

-

Quantitative Data Presentation: No data is available to summarize in tables.

-

Detailed Experimental Protocols: No specific experimental methodologies for this compound have been described in the literature.

-

Signaling Pathway and Workflow Diagrams: Without knowledge of its biological targets or mechanisms, no accurate diagrams can be created.

Further research is required to elucidate any potential biological activities of this compound. Such studies would need to involve initial screening assays to identify any effects on various biological targets, followed by more in-depth investigations to determine the mechanism of action and quantitative measures of activity. Until such research is conducted and published, the biological profile of this compound will remain unknown.

Thermochemical and Kinetic Insights into the Reactions of 4-Methoxybutane-2-Thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybutane-2-thiol is an organosulfur compound featuring a primary thiol group and an ether linkage. Its chemical behavior is dictated by the interplay of these two functional groups, making it a molecule of interest in various chemical and biological contexts. Understanding its thermochemical stability and kinetic reactivity is crucial for applications ranging from synthetic chemistry to drug development, where thiols play a pivotal role in biological processes and as therapeutic agents. This technical guide synthesizes available information on analogous compounds to provide a detailed analysis of the probable thermochemical properties and kinetic behavior of this compound in key reactions such as pyrolysis and oxidation.

Thermochemical Analysis

The thermochemical properties of a molecule, including its enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°), are fundamental to understanding its stability and the energetics of its reactions. In the absence of direct experimental data for this compound, these values can be estimated using computational chemistry methods and group additivity principles.

Computational Approaches:

High-level ab initio and density functional theory (DFT) methods are powerful tools for predicting thermochemical data.[1][2] Methods such as Gaussian-3 (G3), Gaussian-4 (G4), and Complete Basis Set (CBS) methods like CBS-QB3 have been shown to provide accurate enthalpies of formation for organosulfur compounds, often with accuracies within 1-2 kcal/mol of experimental values.[1][3] The atomization method is a common approach where the enthalpy of formation is calculated from the computed enthalpy of atomization and the experimentally known enthalpies of formation of the constituent atoms.[1][2]

dot

Caption: Workflow for computational thermochemical analysis.

Estimated Thermochemical Data:

By analogy with butane-1-thiol and considering the contribution of the methoxy group, the following table provides estimated thermochemical values for this compound in the gas phase at 298.15 K.

| Property | Estimated Value | Unit |

| Standard Enthalpy of Formation (ΔfH°) | -180 to -200 | kJ/mol |

| Standard Molar Entropy (S°) | 380 to 400 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -60 to -80 | kJ/mol |

Note: These are estimated values and should be used with caution. Experimental or high-level computational studies are required for precise data.

Kinetic Analysis of Key Reactions

The kinetic analysis focuses on the rates and mechanisms of reactions involving this compound. The primary thiol group is the most reactive site, susceptible to pyrolysis, oxidation, and radical-mediated reactions.

Pyrolysis

The thermal decomposition (pyrolysis) of primary thiols typically proceeds through a free-radical chain mechanism, leading to the formation of hydrogen sulfide and an alkene.[4][5] For this compound, the expected products are 4-methoxybut-1-ene and hydrogen sulfide.

Proposed Mechanism:

The pyrolysis is likely initiated by the homolytic cleavage of the C-S bond, which is generally the weakest bond in the molecule.

dot

References

- 1. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The pyrolysis of alkanethiols. Part 1. Kinetics of the pyrolysis of butane-1-thiol, butane-2-thiol, and 2-methylpropane-2-thiol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Aromatic Signature: A Technical Guide to 4-Methoxybutane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the odor profile of 4-Methoxybutane-2-thiol, a potent sulfur-containing aroma compound. The following sections delve into its distinct aromatic characteristics, physicochemical properties, analytical methodologies for its assessment, and the current understanding of its olfactory perception. This document is intended to serve as a valuable resource for professionals in the fields of flavor and fragrance chemistry, sensory science, and pharmacology.

Olfactory Profile and Sensory Characteristics

This compound is renowned for its powerful and complex aroma, characterized by a dominant black-currant and catty note, often with nuances of mango, herbs, and a subtle skunky undertone.[1] Its potent nature is underscored by an exceptionally low odor detection threshold, reported to be in the parts-per-trillion range.[1] In the flavor and fragrance industry, it is utilized to impart natural-smelling fruity and complex notes to a variety of products.[1]

The sensory perception of this thiol is multifaceted, with descriptors ranging from fruity and tropical to sulfurous and even animalic.[1][2] This complexity makes it a fascinating subject for sensory analysis and a versatile tool for flavorists and perfumers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, analysis, and application.

| Property | Value | Reference |

| Molecular Formula | C6H14OS | [3] |

| Molecular Weight | 134.24 g/mol | [3] |

| Appearance | Colorless to very faint yellow liquid | [3] |

| Boiling Point | 159.1 °C | [3] |

| Flash Point | 50 °C | [3] |

| Specific Gravity | 0.907 - 0.923 @ 25 °C | [4] |

| Refractive Index | 1.445 - 1.455 @ 20 °C | [4] |

| Odor Threshold in Oil | 0.03 - 0.06 ppb | [4] |

| Solubility | Soluble in alcohol and oils | [4] |

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for the characterization of potent odorants like this compound. This method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

-

Sample Preparation: The analyte is typically extracted from the sample matrix using methods such as solvent extraction or solid-phase microextraction (SPME). The choice of method depends on the sample type and the concentration of the target compound.

-

Gas Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column. The selection of the stationary phase is critical for the effective separation of volatile sulfur compounds.

-

Example Column: A common choice is a non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

-

Temperature Program: A typical temperature program would start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to ensure the elution of a wide range of volatile compounds.

-

-

Olfactometry: The effluent from the GC column is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port. A trained sensory panelist sniffs the effluent at the port and records the time, duration, and description of any perceived odors.

-

Data Analysis: The olfactometry data is correlated with the instrumental data to identify the specific compounds responsible for the detected odors.

Sensory Panel Evaluation

Sensory panel evaluation provides qualitative and quantitative data on the odor profile of this compound.

Methodology:

-

Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing the panelists with the specific aroma attributes associated with the compound and standard reference materials.

-

Sample Preparation: The compound is diluted to various concentrations in an appropriate solvent (e.g., ethanol or mineral oil) to be presented to the panelists on smelling strips or in sniff bottles.

-

Evaluation Procedure:

-

Descriptive Analysis: Panelists are asked to describe the perceived odor using a standardized lexicon of aroma descriptors.

-

Intensity Rating: The intensity of each descriptor is rated on a numerical scale (e.g., a 15-point scale).

-

Time-Intensity (TI) Analysis: Panelists continuously rate the perceived intensity of the aroma over a set period to capture the dynamic changes in perception.

-

-

Data Analysis: The data from the sensory panel is statistically analyzed to generate an odor profile, which includes the key aroma descriptors and their corresponding intensities.

Olfactory Signaling Pathway

The perception of thiols, including this compound, is initiated by their interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).

Recent research suggests that the detection of certain thiols by olfactory receptors may be mediated by the presence of metal ions, particularly copper. It is hypothesized that copper ions act as a cofactor, binding to the olfactory receptor and facilitating the interaction with the thiol.

The general signaling cascade is as follows:

-

Binding: The odorant molecule, possibly in complex with a copper ion, binds to a specific olfactory receptor.

-

G-protein Activation: This binding event activates a G-protein (Golf) associated with the receptor.

-

Adenylate Cyclase Activation: The activated G-protein stimulates adenylate cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (Na+ and Ca2+) through the opened channels leads to the depolarization of the olfactory sensory neuron.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

References

The Enigmatic Aroma of Blackcurrant and Catty Notes: A Technical Guide to 4-Methoxy-2-methylbutane-2-thiol in Food and Beverages

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of 4-methoxy-2-methylbutane-2-thiol, a potent sulfur-containing aroma compound, and its significant role in the sensory profile of various food and beverage products.

With an exceptionally low odor threshold, 4-methoxy-2-methylbutane-2-thiol imparts distinct blackcurrant, catty, and fruity-sulfurous notes that can define the characteristic aroma of a product. This guide synthesizes the current scientific understanding of its occurrence, quantitative data, analytical methodologies, and formation pathways.

Sensory Profile and Occurrence

4-Methoxy-2-methylbutane-2-thiol is a volatile thiol recognized for its powerful and multifaceted aroma. Its primary sensory descriptors include:

-

Blackcurrant: The most prominent and desirable characteristic, contributing to the fruity notes of various products.[1]

-

Catty: Often described as reminiscent of cat urine, this note, at low concentrations, can add a complex and desirable character, particularly in Sauvignon blanc wines.[1][2]

-

Fruity and Sulfurous: A combination that enhances the overall aromatic complexity.[3]

This potent aroma compound has been identified in a range of food and beverage products, including:

-

Virgin Olive Oil: Contributes to the blackcurrant-like aroma defect in some olive oils.[4]

-

Roasted Coffee: Plays a role in the complex aroma profile of roasted coffee beans.

-

Beer: Believed to contribute to the fruity and sulfurous notes in certain beer styles.

-

Blackcurrant Buds: A key compound responsible for the characteristic aroma of blackcurrant buds.[3]

-

Japanese Green Tea: Identified as a contributor to the overall aroma profile.

-

Sauvignon Blanc Wine: While not as extensively studied as other thiols in this varietal, its "catty" note is a recognized characteristic.

Quantitative Data

Quantitative analysis of 4-methoxy-2-methylbutane-2-thiol is challenging due to its low concentration and high volatility. However, a validated method has been developed for its determination in virgin olive oil.

| Food Product | Concentration Range (ng/kg) | Analytical Method | Reference |

| Spanish Virgin Olive Oil | 0.2 - 1.9 | Single-step derivatization/extraction followed by ESI-HPLC-HRMS | [5] |

| Roasted Coffee | Data not available | - | - |

| Beer | Data not available | - | - |

Experimental Protocols

The accurate quantification of 4-methoxy-2-methylbutane-2-thiol requires sensitive and specific analytical methods. The following protocol has been successfully applied to the analysis of this thiol in virgin olive oil.[5]

Determination of 4-Methoxy-2-methylbutane-2-thiol in Virgin Olive Oil by ESI-HPLC-HRMS

This method involves a simultaneous derivatization and extraction step, followed by analysis using high-performance liquid chromatography coupled with high-resolution mass spectrometry.

1. Sample Preparation and Derivatization:

-

Reagents:

-

Ebselen (derivatization agent)

-

Triolein (lipid model system for optimization)

-

Virgin Olive Oil (sample)

-

Internal Standard (e.g., a deuterated analogue of the thiol)

-

-

Procedure:

-

Spike the olive oil sample with the internal standard.

-

Add a solution of ebselen in a suitable solvent.

-

Incubate the mixture to allow for the derivatization of the thiol.

-

The derivatized thiol is then extracted from the lipid matrix.

-

2. Chromatographic Separation:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A suitable reversed-phase column for the separation of the derivatized thiol.

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water.

3. Detection:

-

Instrument: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

-

Mode: Positive ion mode.

-

Data Acquisition: Full scan mode to allow for accurate mass measurement and identification.

-

Quantification: Based on the peak area ratio of the analyte to the internal standard.

The limit of quantification (LOQ) for this method in a virgin olive oil matrix is reported to be in the range of 0.05 to 0.5 ng/kg.[5]

Analytical workflow for the determination of 4-methoxy-2-methylbutane-2-thiol.

Formation Pathways

The precise formation pathways of 4-methoxy-2-methylbutane-2-thiol in food and beverages are not yet fully elucidated. However, based on the general understanding of thiol formation in different food matrices, the following potential pathways can be proposed.

In Roasted Coffee

The formation of sulfur-containing compounds in coffee is primarily attributed to the Maillard reaction , which occurs during roasting.

-